molecular formula C16H18O6 B1209810 4H-1-Benzopyran-2-carboxylic acid, 5-(2-hydroxypropoxy)-4-oxo-8-propyl- CAS No. 58974-93-9

4H-1-Benzopyran-2-carboxylic acid, 5-(2-hydroxypropoxy)-4-oxo-8-propyl-

Cat. No. B1209810
Key on ui cas rn: 58974-93-9
M. Wt: 306.31 g/mol
InChI Key: YQCGBHBRCNCNLL-UHFFFAOYSA-N
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Patent
US04335048

Procedure details

A suspension of 5-[2-(tetrahydropyran-2-yloxy)propoxy]-4-oxo-8-propyl-4H-1-benzopyran-2-carboxylic acid (0.12 g) in ethanol (3 ml), water (2 ml) and concentrated hydrochloric acid (1 drop) was stirred for 15 minutes at ambient temperature. The mixture was then extracted with chloroform (3×20 ml) and the chloroform extracts bulked, dried and evaporated in vacuo. The residue was crystallised from acetone giving 5-(2-hydroxypropoxy)-4-oxo-8-propyl-4H-1-benzopyran-2-carboxylic acid m.g. 134°-135° C.
Name
5-[2-(tetrahydropyran-2-yloxy)propoxy]-4-oxo-8-propyl-4H-1-benzopyran-2-carboxylic acid
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O1CCCCC1[O:7][CH:8]([CH3:28])[CH2:9][O:10][C:11]1[C:16]2[C:17](=[O:24])[CH:18]=[C:19]([C:21]([OH:23])=[O:22])[O:20][C:15]=2[C:14]([CH2:25][CH2:26][CH3:27])=[CH:13][CH:12]=1>C(O)C.O.Cl>[OH:7][CH:8]([CH3:28])[CH2:9][O:10][C:11]1[C:16]2[C:17](=[O:24])[CH:18]=[C:19]([C:21]([OH:23])=[O:22])[O:20][C:15]=2[C:14]([CH2:25][CH2:26][CH3:27])=[CH:13][CH:12]=1

Inputs

Step One
Name
5-[2-(tetrahydropyran-2-yloxy)propoxy]-4-oxo-8-propyl-4H-1-benzopyran-2-carboxylic acid
Quantity
0.12 g
Type
reactant
Smiles
O1C(CCCC1)OC(COC1=CC=C(C2=C1C(C=C(O2)C(=O)O)=O)CCC)C
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
2 mL
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 15 minutes at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with chloroform (3×20 ml)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was crystallised from acetone

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
OC(COC1=CC=C(C2=C1C(C=C(O2)C(=O)O)=O)CCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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